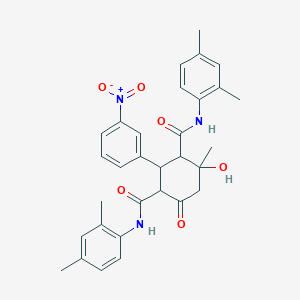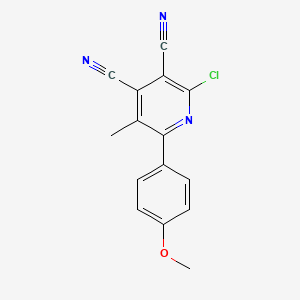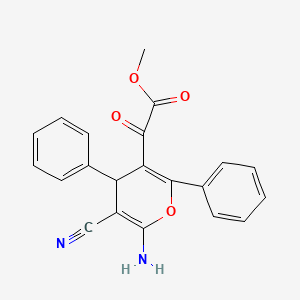![molecular formula C23H20N6O2 B11046892 2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11046892.png)
2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYANO-2-PIPERIDINO-2-[1,2,2-TRICYANO-3-(3,4-DIMETHOXYPHENYL)CYCLOPROPYL]VINYL CYANIDE is a complex organic compound characterized by its unique structural features, including multiple cyano groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYANO-2-PIPERIDINO-2-[1,2,2-TRICYANO-3-(3,4-DIMETHOXYPHENYL)CYCLOPROPYL]VINYL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclopropanation of a suitable precursor, followed by the introduction of cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while ensuring consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-CYANO-2-PIPERIDINO-2-[1,2,2-TRICYANO-3-(3,4-DIMETHOXYPHENYL)CYCLOPROPYL]VINYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of cyano groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1-CYANO-2-PIPERIDINO-2-[1,2,2-TRICYANO-3-(3,4-DIMETHOXYPHENYL)CYCLOPROPYL]VINYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-CYANO-2-PIPERIDINO-2-[1,2,2-TRICYANO-3-(3,4-DIMETHOXYPHENYL)CYCLOPROPYL]VINYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tricyano-1,3,5-triazine: An attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides.
2-Chloro-4,6-diamino-1,3,5-triazines: Used in the production of herbicides and polymer photostabilizers.
Uniqueness
1-CYANO-2-PIPERIDINO-2-[1,2,2-TRICYANO-3-(3,4-DIMETHOXYPHENYL)CYCLOPROPYL]VINYL CYANIDE is unique due to its combination of cyano groups and a piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H20N6O2 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(2,2-dicyano-1-piperidin-1-ylethenyl)-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H20N6O2/c1-30-18-7-6-16(10-19(18)31-2)20-22(13-26,14-27)23(20,15-28)21(17(11-24)12-25)29-8-4-3-5-9-29/h6-7,10,20H,3-5,8-9H2,1-2H3 |
InChI Key |
FIQQPAPVEMDOQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C2(C#N)C(=C(C#N)C#N)N3CCCCC3)(C#N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-](/img/structure/B11046819.png)
![4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B11046827.png)
![4-chloro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11046833.png)

![N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide](/img/structure/B11046851.png)

![2-amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11046857.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046863.png)

![1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11046869.png)

![7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11046880.png)
![Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11046881.png)
![Ethyl 4-{[(6-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11046886.png)
